molecular formula C26H32N6O4 B2887003 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1040649-30-6

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2887003
CAS No.: 1040649-30-6
M. Wt: 492.58
InChI Key: ALIVTOKENWKDTR-UHFFFAOYSA-N
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Description

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C26H32N6O4 and its molecular weight is 492.58. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Research

A study by Umar et al. (2019) described a class of compounds, including 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, as selective and potent inhibitors of acetylcholinesterase (AChE) and inhibitors of amyloid β aggregation. These compounds were synthesized and evaluated for their inhibitory activities against AChE and butyrylcholinesterase, as well as for their ability to inhibit self-mediated and Cu(II)-mediated Aβ aggregation. The most potent molecule exhibited excellent anti-AChE activity and was capable of inhibiting self-induced β-amyloid aggregation, indicating potential for Alzheimer's disease treatment (Umar et al., 2019).

Heterocyclic Chemistry

The research in heterocyclic chemistry has utilized derivatives related to the queried compound for the synthesis of diverse heterocyclic compounds. For instance, Rady and Barsy (2006) engaged in the synthesis of pyridine and pyridazine derivatives through reactions involving ethyl 2-arylhydrazono-3-butyrates and 2-cyano-N-(4-methylphenyl) acetamide, showcasing the compound's versatility in generating structurally diverse heterocycles (Rady & Barsy, 2006).

Properties

IUPAC Name

2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6O4/c1-2-29-16-21(24-22(17-29)26(35)32(28-24)19-7-4-3-5-8-19)25(34)31-12-10-30(11-13-31)18-23(33)27-15-20-9-6-14-36-20/h3-5,7-8,16-17,20H,2,6,9-15,18H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIVTOKENWKDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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